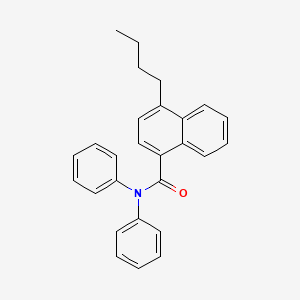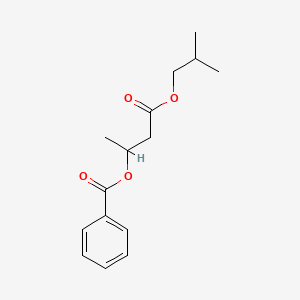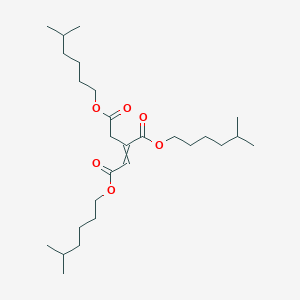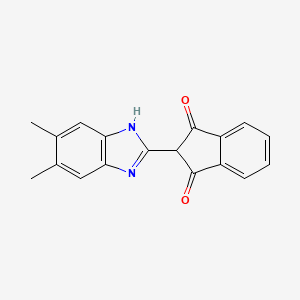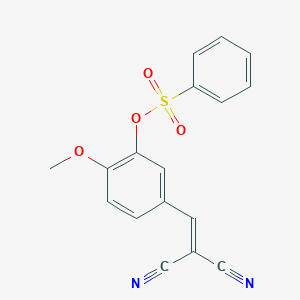
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate is an organic compound known for its unique chemical structure and properties This compound features a dicyanoethenyl group attached to a methoxyphenyl ring, which is further connected to a benzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate typically involves the reaction of 2-methoxyphenyl benzenesulfonate with a dicyanoethenylating agent under controlled conditions. Common reagents used in this synthesis include malononitrile and a suitable base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups, such as amines or aldehydes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or aldehydes.
Aplicaciones Científicas De Investigación
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism by which 5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate exerts its effects involves interactions with specific molecular targets and pathways. The dicyanoethenyl group can participate in electron transfer processes, while the benzenesulfonate moiety may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2,2-dicyanovinyl)benzoate
- Carbazole-based organic compounds
Uniqueness
5-(2,2-Dicyanoethenyl)-2-methoxyphenyl benzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of electronic properties and structural features, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
849110-53-8 |
|---|---|
Fórmula molecular |
C17H12N2O4S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[5-(2,2-dicyanoethenyl)-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C17H12N2O4S/c1-22-16-8-7-13(9-14(11-18)12-19)10-17(16)23-24(20,21)15-5-3-2-4-6-15/h2-10H,1H3 |
Clave InChI |
WBCSFZRAJSDSBQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=C(C#N)C#N)OS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


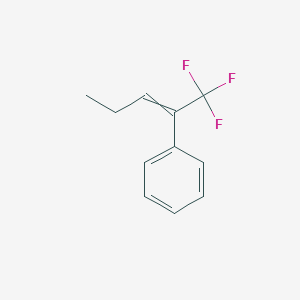
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
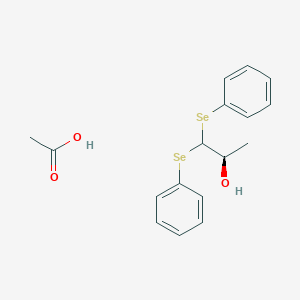
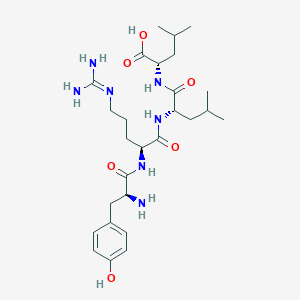
![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
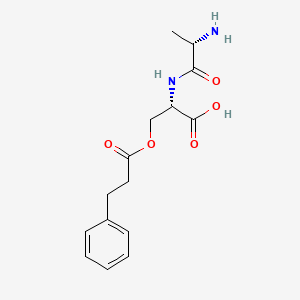
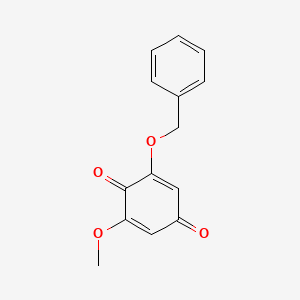
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea](/img/structure/B14194451.png)
